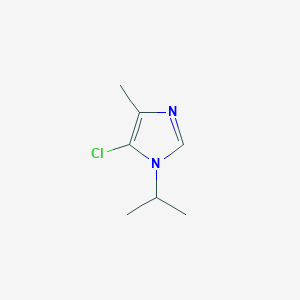![molecular formula C22H16Cl2N2OS B2394826 6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one CAS No. 338965-74-5](/img/structure/B2394826.png)
6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a chemical compound with the molecular formula C22H16Cl2N2OS . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one and similar compounds involves complex chemical reactions. Quinazolines and quinazolinones are classes of fused heterocycles that are of considerable interest because of the diverse range of their biological properties . Many substituted quinazoline and quinazolinone derivatives possess a wide range of bioactivities .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is defined by its molecular formula, C22H16Cl2N2OS . The compound has a molecular weight of 427.3 g/mol.Chemical Reactions Analysis
The chemical reactions involving 6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one are complex and involve multiple steps. The compound is part of the quinazoline and quinazolinone classes of compounds, which are known for their diverse biological properties and are used in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
- Quinazolinone derivatives, including this compound, have shown potential as antitumor agents. Researchers have investigated their effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore their mechanisms of action and potential clinical applications .
Anticancer Properties
Eigenschaften
IUPAC Name |
6-chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2OS/c1-14-5-2-3-8-20(14)26-21(13-28-17-7-4-6-15(23)11-17)25-19-10-9-16(24)12-18(19)22(26)27/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTONJYOTXVQLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)
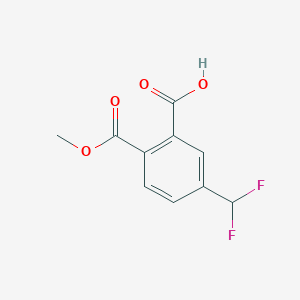
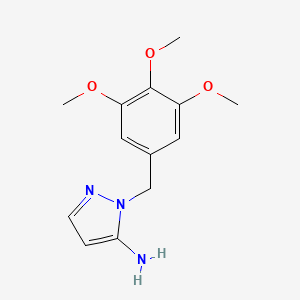
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2394747.png)
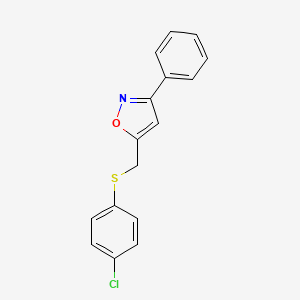
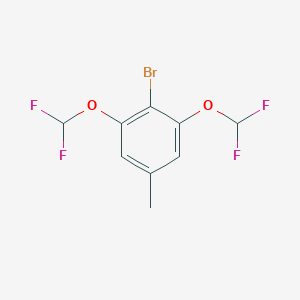
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)
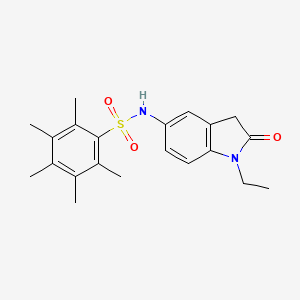
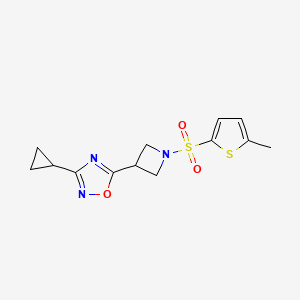
![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2394760.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2394761.png)
![3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2394763.png)
